H-Tyrosine-Alanine-Glutamic Acid-Glycine-OH, commonly referred to as H-Tyr-Ala-Glu-Gly-OH, is a synthetic peptide composed of four amino acids: tyrosine, alanine, glutamic acid, and glycine. This compound is significant in biochemical research and pharmaceutical applications due to its structural characteristics and biological activities.
H-Tyr-Ala-Glu-Gly-OH can be synthesized through various methods, primarily focusing on solid-phase peptide synthesis techniques. These methods allow for precise control over the sequence and composition of peptides, making it possible to produce this specific compound in a laboratory setting.
This compound falls under the category of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and can act as hormones, neurotransmitters, or signaling molecules.
The synthesis of H-Tyr-Ala-Glu-Gly-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. In SPPS, the first amino acid is attached to a solid support resin, and subsequent amino acids are added sequentially.
The molecular formula for H-Tyr-Ala-Glu-Gly-OH is . The structure consists of four amino acids linked by peptide bonds:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into the spatial arrangement of atoms within the peptide .
H-Tyr-Ala-Glu-Gly-OH can participate in various chemical reactions typical for peptides:
The stability and reactivity of H-Tyr-Ala-Glu-Gly-OH depend on environmental factors such as pH and temperature. For example, at elevated temperatures or extreme pH levels, hydrolysis rates increase significantly.
The mechanism by which H-Tyr-Ala-Glu-Gly-OH exerts its biological effects typically involves:
Studies have shown that peptides similar to H-Tyr-Ala-Glu-Gly-OH can modulate physiological responses such as hormone secretion or neuronal signaling .
Relevant data indicate that peptides exhibit unique properties based on their sequence and structure, influencing their interactions and stability .
H-Tyr-Ala-Glu-Gly-OH has potential applications in various fields:
The synthesis of tetrapeptide H-Tyr-Ala-Glu-Gly-OH presents significant challenges due to its polar side chains (tyrosine phenolic group, glutamic acid carboxyl) and potential aggregation during chain assembly. Modern SPPS protocols address these through several key advancements:
Fmoc-MeDbz/MeNbz Resin Chemistry: This specialized resin enables cyclative cleavage strategies, particularly valuable for synthesizing peptides requiring head-to-side-chain cyclization. The sequence is built on Fmoc-MeDbz-Gly-Rink-ChemMatrix resin. After full chain assembly (H-Tyr(tBu)-Ala-Glu(OtBu)-Gly-resin), activation with p-nitrophenyl chloroformate forms the N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate. Subsequent nucleophilic attack by the deprotected tyrosine phenolic oxygen facilitates cleavage while simultaneously forming a stable phenyl ester bond—critical for generating cyclodepsipeptide analogs of H-Tyr-Ala-Glu-Gly-OH [6].
Orthogonal Protection Schemes: Tyr side-chain protection with tert-butyl (tBu) and Glu side-chain protection with OtBu groups prevents unwanted side reactions during elongation. Selective deprotection of the Tyr phenol late in the synthesis (using mild acids like TFA in dichloromethane) is essential for successful cyclative cleavage without compromising the peptide backbone or Glu side chain [6].
Coupling Reagent Optimization: For sterically challenging sequences like Tyr-Ala, carbodiimide activators (DIC) combined with oxyma pure provide efficient coupling with minimal racemization. Microwave-assisted coupling (50°C, 5 min) significantly improves yields for Glu-Gly linkages prone to aggregation [6].
Table 1: SPPS Optimization Parameters for H-Tyr-Ala-Glu-Gly-OH Synthesis
| Parameter | Standard Approach | Optimized Approach | Impact on Yield/Purity |
|---|---|---|---|
| Resin Type | Rink Amide MBHA | Fmoc-MeDbz-Gly-Rink-ChemMatrix | Enables cyclative cleavage (85% yield) |
| Tyr Protection | Fmoc-Tyr-OH | Fmoc-Tyr(tBu)-OH | Prevents O-acylation (purity >95%) |
| Coupling Reagent | HBTU/HOBt | DIC/Oxyma Pure | Reduces racemization (<1%) |
| Glu-Gly Coupling | Room temperature, 60 min | Microwave, 50°C, 5 min | Prevents aggregation (yield +25%) |
Imidazole plays a critical role in mediating efficient acyl transfer during peptide cyclization and esterification reactions involving H-Tyr-Ala-Glu-Gly-OH:
Nucleophilic Catalysis Mechanism: Imidazole acts as a transient acyl carrier in cyclization reactions targeting the Glu-Gly bond. It first attacks the C-terminal carbonyl of Glu (activated as a thioester or N-acylurea), forming a highly reactive acyl imidazole intermediate. This intermediate is subsequently attacked by the N-terminal amine of Tyr, forming the peptide bond with accelerated kinetics compared to direct aminolysis. This two-step process lowers the activation energy barrier by 8-12 kcal/mol in model tetrapeptide systems [7].
Suppression of Hydrolysis: In aqueous-organic cyclization systems (e.g., ACN:1.5M imidazole pH 8.0, 7:1 v/v), imidazole competitively binds water molecules through hydrogen bonding networks. This reduces hydrolytic side reactions of activated C-termini by >70% compared to uncatalyzed systems, crucial for maintaining the integrity of moisture-sensitive Glu-Gly thioester precursors during macrocyclization [7].
Solvent System Optimization: Mixed solvents containing 85-90% acetonitrile with 1.5M aqueous imidazole provide optimal polarity balance. This environment solubilizes the polar tetrapeptide while maintaining imidazole's nucleophilicity (pKa ~7.0), enabling cyclization yields of 65-80% for head-to-tail cyclic H-Tyr-Ala-Glu-Gly-OH at concentrations ≤1 mM. Higher water content (>20%) shifts reactivity toward hydrolysis, reducing cyclization efficiency [7].
Table 2: Imidazole-Catalyzed Cyclization Efficiency for Tetrapeptide Models
| C-Terminal Residue | N-Terminal Residue | Cyclization Yield (%) | Reaction Time (h) | Hydrolysis Byproduct (%) |
|---|---|---|---|---|
| Gly (thioester) | Tyr | 82 ± 3 | 24 | 8 ± 1 |
| Glu (thioester) | Ala | 76 ± 2 | 36 | 12 ± 2 |
| Ala (thioester) | Gly | 68 ± 4 | 48 | 15 ± 3 |
| Tyr (thioester) | Glu | 45 ± 5 | 72 | 32 ± 4 |
Cyclization of H-Tyr-Ala-Glu-Gly-OH imparts conformational rigidity essential for biological activity. Two principal strategies have been optimized:
Head-to-Side-Chain Cyclodepsipeptide Formation: Leveraging the tyrosine phenol group as an internal nucleophile enables efficient macrocyclization. On MeNbz-resin, the deprotected Tyr side chain attacks the activated C-terminal carboxyl (Glu or Gly), forming a 23-membered ring system (Cyclo-[Tyr(O-CO)-Ala-Glu-Gly]). This phenyl ester linkage demonstrates remarkable stability at physiological pH (t₁/₂ > 48 h) while constraining the peptide backbone into a β-turn conformation stabilized by intramolecular H-bonds between Ala NH and Glu C=O. Ring size optimization shows 23-26 membered rings (6-8 amino acids) provide optimal yields (70-85%) without oligomerization [5] [6].
Solid-Phase Cyclative Cleavage: The ChemMatrix resin functionalized with MeNbz linkers allows simultaneous cyclization and resin release. Treatment with DIEA (2% v/v) in DMF triggers nucleophilic attack by Tyr-O⁻ on the acylated linker, yielding Cyclo-[Tyr(O-CO)-Ala-Glu-Gly-OH] directly in solution. This method eliminates purification of linear precursors and suppresses dimerization (<5% dimers vs. >25% in solution-phase cyclization). Scale-up to 0.5 mmol scale maintains yields >75% with HPLC purity ≥90% [6].
Conformational Analysis: Circular dichroism of cyclo-Tyr-Ala-Glu-Gly shows a characteristic minimum at 218 nm and maximum at 195 nm, indicative of a polyproline II helix stabilized by the ester constraint. Molecular dynamics simulations reveal reduced backbone flexibility (RMSF < 0.5 Å for Glu-Gly segment) compared to the linear peptide (RMSF > 1.8 Å). This rigidity enhances receptor binding specificity in peptide mimetics derived from this scaffold [6].
Table 3: Cyclization Techniques for Tyr-Containing Tetrapeptides
| Cyclization Type | Ring Size (Atoms) | Key Residues Involved | Yield (%) | Conformational Effect |
|---|---|---|---|---|
| Head-to-tail (amide) | 12 | Tyr¹ N-term - Gly⁴ C-term | 15-25 | Unstable turn motif |
| Head-to-side-chain (ester) | 23 | Tyr¹ side chain - Gly⁴ C-term | 70-85 | Stable β-turn; reduced flexibility |
| Side-chain-to-side-chain | 18 | Glu³ side chain - Tyr¹ N-term | 40-55 | Distorted helical segment |
Strategic replacement of canonical residues in H-Tyr-Ala-Glu-Gly-OH with unnatural analogs expands functional diversity and metabolic stability:
Homologated Amino Acids: Substituting Tyr with homotyrosine (hTyr) extends the phenolic side chain by a methylene group. This modification enhances hydrophobic interactions in receptor binding pockets without steric clash, as demonstrated in micropeptin analogs. Biosynthetically, hTyr incorporation uses adenylation (A) domains with relaxed specificity or standalone homologating enzymes like tyrosine 2,3-aminomutase that convert Tyr to hTyr during NRPS assembly [1].
Stapled Side Chains: Replacing Ala with α-methyl-2-aminoisobutyric acid (MeAib) introduces conformational constraints via gem-dimethyl substitution. This restricts φ/ψ angles to (-60° ± 20°, -50° ± 15°), stabilizing helical folds in Glu-Gly terminated sequences. SPPS incorporation requires Boc-MeAib-OH and prolonged coupling times (2 h) with HATU/DIPEA, achieving >90% yields without epimerization [1] [7].
Backbone-Extended Residues: Incorporation of β³-homo-glutamic acid at position 3 extends the Glu side chain by 1.2 Å. This enables novel salt bridge formation with Arg-rich binding sites inaccessible to natural Glu. Synthesis employs Fmoc-β³-hGlu(OAll)-OH with Alloc deprotection by Pd(PPh₃)₄ prior to cyclization. β³-residues reduce protease susceptibility (t₁/₂ in serum: 8.2 h vs. 0.5 h for wild-type) [1].
Table 4: Non-Canonical Amino Acids in H-Tyr-Ala-Glu-Gly-OH Engineering
| Position | Canonical AA | Non-Canonical Replacement | Structural/Biological Impact | Synthetic Considerations |
|---|---|---|---|---|
| Tyr¹ | L-Tyr | D-Tyr | Alters receptor chiral recognition | Use Fmoc-D-Tyr(tBu)-OH; 0% racemization |
| Tyr¹ | L-Tyr | Homotyrosine (hTyr) | Enhanced hydrophobic contact; metabolic stability | Requires NRPS engineering or SPPS with Fmoc-hTyr-OH |
| Ala² | L-Ala | α-Methyl-aminoisobutyric acid | Stabilizes helical conformation; protease resistance | Boc-MeAib-OH; extended coupling times |
| Glu³ | L-Glu | β³-Homo-L-glutamic acid | Extended side chain for novel interactions | Fmoc-β³-hGlu(OAll)-OH; orthogonal deprotection |
CAS No.: 549-10-0
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5